molecular formula C15H15ClN2O B4238281 1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea

1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea

Cat. No.: B4238281
M. Wt: 274.74 g/mol
InChI Key: SMEVUAYSFSZBRO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacology research. Its core structure is recognized for potential in multiple therapeutic areas. Research on closely related aryl-urea compounds shows promising growth inhibition against challenging pathogens such as Acinetobacter baumannii , a multidrug-resistant Gram-negative bacterium . This suggests its potential application in developing novel antimicrobial agents to address the global health threat of antibiotic resistance. Furthermore, structural analogs belonging to the 1-(phenethyl)urea class have been identified as potent negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor . These compounds have been shown to attenuate the reinstatement of cocaine-seeking behavior in preclinical models, indicating significant research value for investigating the neurobiology of addiction and developing potential pharmacotherapies . The aryl-urea scaffold allows for extensive structure-activity relationship (SAR) studies, enabling researchers to optimize properties like potency, selectivity, and drug-likeness . This compound is offered exclusively for research purposes to support these advanced scientific investigations.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEVUAYSFSZBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 2-chloroaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(2-chlorophenyl)-3-(4-ethylphenyl)urea, highlighting substituent effects on properties and bioactivity:

Compound Name Substituents (R1/R2) Molecular Formula Key Properties/Activities References
1-(2-Chlorophenyl)-3-(p-tolyl)urea R1: 2-Cl; R2: 4-CH3 C14H13ClN2O Crystal structure reveals planar urea moiety; weak hydrogen bonding affects packing .
1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea R1: 2-Cl; R2: 4-OCH2CH3 C15H15ClN2O2 Higher lipophilicity (logP ~3.2 predicted) due to ethoxy group; untested bioactivity .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea R1: 4-Cl, 3-CF3; R2: 4-OH C14H10ClF3N2O2 Enhanced antifungal activity (MIC 62.5 µg/mL) due to electron-withdrawing CF3 and polar OH groups .
1-(2-Chlorophenyl)-3-cycloheptylurea R1: 2-Cl; R2: cycloheptyl C14H19ClN2O Non-aromatic R2 reduces π-π stacking; used in herbicide research for steric effects .
1-(3-Chloro-2-oxoazetidin-1-yl)-3-(phenothiazin-10-yl)urea R1: azetidinone; R2: phenothiazine C18H14ClN3O2S Potent antifungal activity (MIC 62.5 µg/mL) attributed to azetidinone and phenothiazine synergy .

Key Insights:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance binding to fungal targets, as seen in compounds with MIC values of 62.5 µg/mL .
  • Hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane permeability, balancing potency and bioavailability .

Comparative Limitations :

  • The absence of direct data on this compound necessitates extrapolation from analogs. For instance, its ethyl group likely confers intermediate lipophilicity between methyl (p-tolyl) and ethoxy derivatives .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-Chlorophenyl)-3-(4-ethylphenyl)urea?

A common approach involves sequential functionalization of aromatic precursors. For example, chlorination of aniline derivatives followed by urea formation via reaction with isocyanates or carbamates under controlled conditions. Key steps include:

  • Chlorophenyl precursor synthesis : Halogenation of substituted anilines (e.g., using Cl₂ or SOCl₂).
  • Urea coupling : Reacting the chlorophenyl amine with a 4-ethylphenyl isocyanate in aprotic solvents (e.g., DCM or THF) at 0–25°C .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization may require adjusting stoichiometry, solvent polarity, and catalyst use (e.g., DMAP) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and urea linkage (e.g., NH peaks at δ 6.5–8.5 ppm).
  • IR spectroscopy : Detection of urea carbonyl (C=O stretch ~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~550–750 cm⁻¹).
  • HPLC/MS : For purity assessment and molecular weight confirmation .

Q. What key chemical properties influence its stability in experimental settings?

Stability is affected by:

  • pH sensitivity : Hydrolysis of urea bonds under strongly acidic/basic conditions.
  • Oxidative susceptibility : Chlorophenyl groups may degrade under prolonged light exposure or reactive oxygen species.
  • Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies on analogs reveal:

  • Chlorine vs. fluorine substitution : Chlorine enhances lipophilicity and target binding affinity but may increase toxicity. Fluorine improves metabolic stability but reduces π-π stacking interactions .
  • Ethyl group positioning : 4-Ethylphenyl groups enhance steric bulk, potentially improving receptor selectivity over simpler phenyl analogs .
  • Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) and computational docking .

Q. What strategies resolve contradictions in biological assay data across studies?

Conflicting results may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive/negative controls.
  • Compound purity : Validate via HPLC and NMR before testing.
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) or meta-analytical approaches to reconcile discrepancies .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., kinases) using software like AutoDock Vina. Input structural data (SMILES/InChI) from PubChem .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What in vitro models are suitable for evaluating therapeutic potential?

Prioritize models aligned with hypothesized mechanisms:

  • Enzyme inhibition : Use purified enzymes (e.g., tyrosine kinases) and measure IC₅₀ via fluorometric assays.
  • Cell viability assays : Screen against cancer lines (e.g., MCF-7) with MTT or ATP-luminescence protocols.
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Controlled replication : Test solubility in identical solvents (e.g., DMSO, PBS) and temperatures.
  • Analytical validation : Use nephelometry for turbidity quantification or LC-MS for concentration verification.
  • Documentation : Report lot numbers, solvent suppliers, and equilibration times to identify batch-dependent variability .

Methodological Resources

  • Structural databases : PubChem (CIDs 790715, 234253) provides SMILES, InChI keys, and collision cross-section data .
  • Synthetic protocols : Peer-reviewed procedures for analogous ureas .
  • Assay guidelines : NIH/WHO standards for enzymatic and cytotoxicity testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.